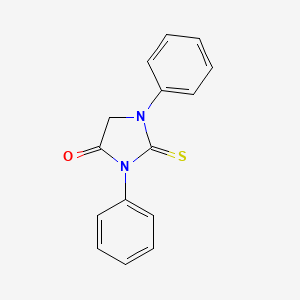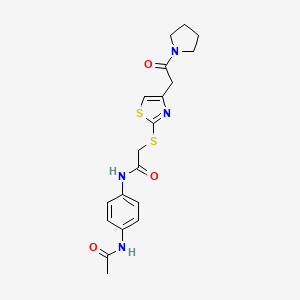
1,3-Diphenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-thioxoimidazolidin-4-one, also known as thiohydantoin , belongs to a class of compounds called hydantoins . These molecules exhibit diverse biological activities and have been studied extensively in recent years . Thiohydantoin derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms.
Synthesis Analysis
- Isothiocyanate-Based Synthesis : Thiohydantoin derivatives can be synthesized by reacting aryl isothiocyanates with various amino acids or hydroxyamino acids. The reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid. The use of aromatic isothiocyanates with donor substituents enhances product yields . Spiro-Fused Compounds : By employing the Diels–Alder reaction , spirocyclic compounds based on thiohydantoin can be obtained. These compounds exhibit limited conformational mobility and enhanced biological activity .
科学的研究の応用
Pharmacological Evaluation and Synthesis
1,3-Diphenyl-2-thioxoimidazolidin-4-one and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, thiohydantoins derivatives exhibit an increased affinity for the human CB(1) cannabinoid receptor, with specific compounds demonstrating high affinity for the receptor in bioassays (Muccioli et al., 2005). Additionally, a set of novel imidazothiazole and glycocyamidine derivatives synthesized from this compound showed antimicrobial activities, highlighting the compound's potential in developing antibacterial and antifungal agents (Magd El-Din et al., 2007).
Potential in Cancer Research
The compound has shown promise in cancer research. A study designed and synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives, characterizing them using various techniques. These derivatives were evaluated for potential anticancer properties, with computational studies indicating a strong binding interaction with the Estrogen Receptor (ER) and promising in vitro and in vivo anticancer activities to be evaluated in the future (Vanitha et al., 2021).
Role in Inhibition of Biological Pathways
The compound has been identified as a potential inhibitor of various biological pathways. For instance, certain derivatives completely inhibited human recombinant COX-2, suggesting the potential of this compound derivatives in designing new type-2 cyclooxygenase (COX-2) inhibitors, which could be beneficial in treating diseases like arthritis and cancer (Gauthier et al., 2006). Another study synthesized and evaluated a series of 2-thioxoimidazolidin-4-one derivatives as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in hydrolyzing endogenous bioactive fatty acid derivatives. These derivatives were devoid of affinity for the cannabinoid receptors, suggesting their potential therapeutic application (Muccioli et al., 2006).
Corrosion Inhibition
Beyond medical applications, this compound has been explored for its corrosion inhibition properties. A study tested the compound as a corrosion inhibitor for mild steel in an aggressive HCl solution, revealing its efficiency and suggesting potential industrial applications (Nabah et al., 2020).
特性
IUPAC Name |
1,3-diphenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOIBWVYBBDZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)
![2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455022.png)
![ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2455025.png)
![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2455029.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2455031.png)
![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2455033.png)

![ethyl 5-methyl-2-{[(4-methylphenyl)carbamoyl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B2455038.png)

![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)
![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)
